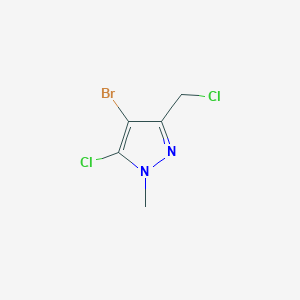
2-(2-Phenylacetamido)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Phenylacetamido)propanediamide” is a chemical compound with the CAS Number: 1989659-07-5. It has a molecular weight of 235.24 and its IUPAC name is 2-(2-phenylacetamido)malonamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13N3O3/c12-10(16)9(11(13)17)14-8(15)6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,12,16)(H2,13,17)(H,14,15). This code provides a specific description of the molecule’s structure .Physical and Chemical Properties Analysis
“this compound” is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Chemical and Physical Properties Research
Studies have explored the solubility behavior of 2-phenylacetamide derivatives in different solvents, providing insight into their chemical interactions and solvation mechanisms. These findings are crucial for pharmaceutical formulation and chemical synthesis processes. Li et al. (2019) detailed the solubility behavior of 2-phenylacetamide in various solvents, offering valuable data for the compound's application in industry and research Li et al., 2019.
Pharmacological Innovations
Research on derivatives of 2-(2-Phenylacetamido)propanediamide has led to the development of novel pharmacological agents. Shukla et al. (2012) synthesized and evaluated a series of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfides as glutaminase inhibitors, showing potential for cancer therapy Shukla et al., 2012.
Electrochemical and Analytical Applications
The electrochemical properties of this compound have been leveraged for analytical purposes, including the development of sensitive detection methods for pharmaceutical formulations. Fanjul-Bolado et al. (2009) demonstrated the use of carbon nanotubes modified screen-printed electrodes for the voltammetric analysis of acetaminophen, highlighting its application in quality control Fanjul-Bolado et al., 2009.
Safety and Hazards
The safety information for “2-(2-Phenylacetamido)propanediamide” includes several hazard statements: H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For detailed information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Properties
IUPAC Name |
2-[(2-phenylacetyl)amino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-10(16)9(11(13)17)14-8(15)6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,12,16)(H2,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCNUFZBMWMGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2536462.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)
![N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536466.png)


![N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2536471.png)
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2536474.png)
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide](/img/structure/B2536475.png)

![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)
